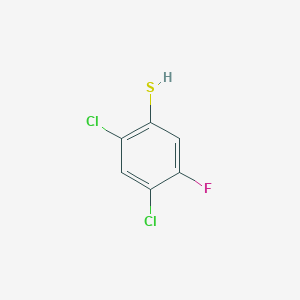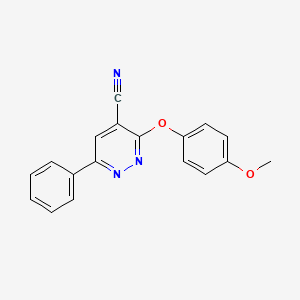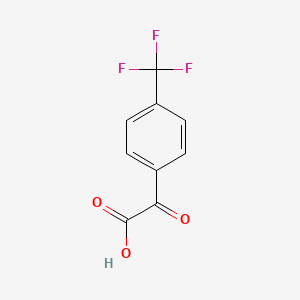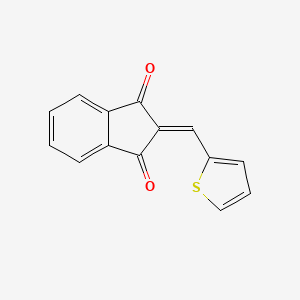
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays an important role in the survival and proliferation of cancer cells.
Scientific Research Applications
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other anticancer drugs. This compound has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, which is currently used for the treatment of several types of lymphoma and leukemia.
Mechanism of Action
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide selectively inhibits BTK, which is a key mediator of B-cell receptor (BCR) signaling. BCR signaling plays an important role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system (CNS) malignancies. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to be selective for BTK. This compound has also been shown to exhibit potent antitumor activity in preclinical models of various types of cancers, making it a promising candidate for further development. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be effective against all types of cancers, and its efficacy may be influenced by the genetic background of the cancer cells.
Future Directions
There are several future directions for the development of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide. One area of interest is the use of this compound in combination with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of this compound for the treatment of CNS malignancies, which are often difficult to treat due to the blood-brain barrier. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound, as well as its potential for resistance development. Overall, this compound represents a promising candidate for the treatment of various types of cancers, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide involves several steps, starting from the reaction of 4-methoxybenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-ol to obtain the intermediate compound 3-(furan-2-yl)-2-hydroxy-2-methylpropyl 4-methoxybenzenesulfonate. This intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
properties
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S/c1-15(18,9-11-4-3-7-22-11)10-17-23(19,20)12-5-6-14(21-2)13(16)8-12/h3-8,17-18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSJHLSYOKPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)
![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)



![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)